Phosphotungstic acid hydrate
Overview
Description
Phosphotungstic acid hydrate, also known as tungstophosphoric acid hydrate, is a heteropoly acid with the chemical formula H₃PW₁₂O₄₀·nH₂O. It is typically isolated as the n = 24 hydrate but can be desiccated to the hexahydrate (n = 6). This compound is known for its high acidity and is widely used in various scientific and industrial applications .
Mechanism of Action
Target of Action
12-Tungstophosphoric acid hydrate, also known as Phosphotungstic acid hydrate or Hydrogen phosphotungstate hydrate (H3PW12O40.xH2O), is a heteropoly acid . It primarily targets fibrin, collagen, and fibers of connective tissues . It also interacts with carbohydrates , playing a crucial role in carbohydrate reactions .
Mode of Action
This compound binds to its targets (fibrin, collagen, and fibers of connective tissues) and replaces the anions of dyes from these materials, selectively decoloring them . In the context of carbohydrate reactions, it acts as a novel acidic catalyst .
Biochemical Pathways
It’s known that it plays a significant role in the staining of cell specimens in histology, often used alongside haematoxylin . It’s also utilized in carbohydrate reactions such as per-O-acetylation, regioselective O-4,6 benzylidene acetal formation, regioselective O-4 ring-opening, and glycosylation .
Pharmacokinetics
It’s known that it’s soluble in water, alcohol, and ether , which suggests that it could have good bioavailability.
Result of Action
The primary result of this compound’s action is the selective decoloring of fibrin, collagen, and fibers of connective tissues . This property makes it a valuable tool in histology for staining cell specimens . In carbohydrate reactions, it acts as a catalyst, facilitating various reactions and contributing to the synthesis of carbohydrate-based bioactive oligomers .
Action Environment
This compound is stable and has high catalytic activity . It can function in both homogeneous and heterogeneous reactions and even act as a phase-transfer catalyst . It’s environmentally friendly and considered a green catalyst . Its action, efficacy, and stability can be influenced by environmental factors such as pH and temperature .
Preparation Methods
Phosphotungstic acid hydrate can be synthesized by reacting sodium tungstate dihydrate (Na₂WO₄·2H₂O) with phosphoric acid (H₃PO₄), which is then acidified with hydrochloric acid (HCl). The reaction typically proceeds under controlled conditions to ensure the formation of the desired hydrate .
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and purification steps to isolate the hydrate form .
Chemical Reactions Analysis
Phosphotungstic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include hydrochloric acid, sodium tungstate, and phosphoric acid. The major products formed from these reactions depend on the specific conditions and reactants used .
Scientific Research Applications
Phosphotungstic acid hydrate has a wide range of scientific research applications:
Comparison with Similar Compounds
Phosphotungstic acid hydrate is often compared with other heteropoly acids, such as phosphomolybdic acid and silicotungstic acid. These compounds share similar properties, such as high acidity and catalytic activity, but differ in their specific applications and reactivity. For example:
Phosphomolybdic acid: Used in the synthesis of various heterocycles and as a catalyst in organic reactions.
Silicotungstic acid: Used in the preparation of proton exchange membranes and as a catalyst in fuel cell applications.
This compound is unique in its ability to form stable hydrates and its wide range of applications in both scientific research and industrial processes.
Properties
IUPAC Name |
phosphoric acid;trioxotungsten;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O4P.H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h(H3,1,2,3,4);1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFBYUADVDVJQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5O41PW12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583755 | |
Record name | Phosphoric acid--trioxotungsten--water (1/12/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2898.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12501-23-4 | |
Record name | Phosphoric acid--trioxotungsten--water (1/12/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO':κO':κO':κO'':κO'':κO'':κO''':κO''':κO''']]dodeca-, hydrogen, hydrate (1:3:?) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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